Einecs 255-879-5
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory inventory of chemicals marketed in the EU between 1971 and 1981. Despite this limitation, standardized methodologies for comparing EINECS compounds—such as structural similarity analysis, physicochemical property evaluation, and toxicity prediction via computational models—can be applied to contextualize its relationship with analogous substances .
Properties
CAS No. |
42548-50-5 |
|---|---|
Molecular Formula |
C24H34N4S |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[[4-[4-(diethylaminomethyl)benzenecarboximidoyl]phenyl]methyl]-N-ethylethanamine;thiocyanic acid |
InChI |
InChI=1S/C23H33N3.CHNS/c1-5-25(6-2)17-19-9-13-21(14-10-19)23(24)22-15-11-20(12-16-22)18-26(7-3)8-4;2-1-3/h9-16,24H,5-8,17-18H2,1-4H3;3H |
InChI Key |
RWHYQZFZXHBOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)CN(CC)CC.C(#N)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction scheme is as follows:
CH3C(OH)(CN)CH3+N2H4→CH3C(N=N)C(CH3)CN+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or light. The reaction conditions often include temperatures ranging from 60°C to 80°C. Common solvents used in these reactions include toluene and benzene.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then participate in polymerization reactions to form polymers such as polyacrylonitrile and polymethyl methacrylate.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: In biological research, it is used to study radical-induced processes and oxidative stress.
Medicine: It is employed in the development of drug delivery systems and in the synthesis of biocompatible materials.
Industry: It is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the homolytic cleavage of the nitrogen-nitrogen bond upon heating or exposure to light. This cleavage generates two free radicals, which can then initiate polymerization reactions. The molecular targets are typically monomers such as acrylonitrile and methyl methacrylate, which undergo polymerization to form high molecular weight polymers.
Comparison with Similar Compounds
Challenges and Limitations
While structural and computational methods enable efficient comparisons, gaps persist:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
